molecular formula C9H18ClN3 B12214919 isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12214919
M. Wt: 203.71 g/mol
InChI Key: FQVCIVPULFPOFI-UHFFFAOYSA-N
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Description

Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a secondary amine featuring an isobutyl group (C₄H₉) attached to a methylene linker bound to a 1-methylpyrazole ring. Its molecular formula is C₁₀H₁₈N₃, with a molecular weight of 180.27 g/mol (calculated). The compound combines the lipophilic isobutyl group with the heteroaromatic pyrazole moiety, which is common in pharmaceuticals and agrochemicals due to its hydrogen-bonding capacity and metabolic stability .

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

2-methyl-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-8(2)6-10-7-9-4-5-11-12(9)3;/h4-5,8,10H,6-7H2,1-3H3;1H

InChI Key

FQVCIVPULFPOFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=NN1C.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Pyrazole Aldehydes

Procedure :

  • Substrate Preparation : 1-Methyl-1H-pyrazole-5-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 1-methylpyrazole.

  • Reductive Amination : The aldehyde reacts with isobutylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.

Reaction Conditions :

  • Solvent: Methanol or ethanol

  • Temperature: 25–60°C

  • Catalyst: 10% Pd/C (for catalytic hydrogenation)

  • Yield: 65–78%

Key Data :

ParameterValue
Reaction Time12–24 hours
Purification MethodColumn chromatography (hexane:EtOAc 3:1)
Characterization1H^1H NMR, 13C^{13}C NMR, HRMS

Advantages : High regioselectivity; mild conditions.
Limitations : Requires anhydrous conditions for NaBH3CN.

Nucleophilic Substitution on Halogenated Pyrazoles

Procedure :

  • Halogenation : 5-(Chloromethyl)-1-methyl-1H-pyrazole is prepared by treating 1-methylpyrazole with chloromethyl methyl ether (MOMCl) under basic conditions.

  • Amine Coupling : The chloride intermediate reacts with isobutylamine in dimethylformamide (DMF) at 80°C.

Reaction Conditions :

  • Base: Potassium carbonate (K2CO3)

  • Solvent: DMF

  • Temperature: 80°C

  • Yield: 55–62%

Key Data :

ParameterValue
Reaction Time6–8 hours
ByproductIsobutylamine hydrochloride
WorkupExtraction with dichloromethane (DCM)

Advantages : Scalable for industrial applications.
Limitations : Moderate yields due to competing elimination reactions.

Cyclocondensation of Hydrazines with 1,3-Diketones

Procedure :

  • Diketone Synthesis : Ethyl 4,4-dimethoxy-3-oxobutanoate is prepared via Claisen condensation.

  • Cyclocondensation : Reaction with methylhydrazine forms the pyrazole core, followed by hydrolysis and decarboxylation to yield 1-methyl-5-(aminomethyl)pyrazole.

  • Alkylation : The amine is alkylated with isobutyl bromide using K2CO3 in acetonitrile.

Reaction Conditions :

  • Solvent: Ethanol (cyclocondensation), acetonitrile (alkylation)

  • Temperature: Reflux (80°C)

  • Yield: 48–60% overall

Key Data :

StepYield (%)
Cyclocondensation75
Alkylation64

Advantages : Modular approach for structural diversification.
Limitations : Multi-step synthesis reduces overall efficiency.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination78≥98HighModerate
Nucleophilic Substitution62≥95HighLow
Cyclocondensation60≥90ModerateHigh

Key Findings :

  • Reductive amination offers the highest yield and purity.

  • Cyclocondensation allows for structural versatility but requires extensive optimization.

  • Nucleophilic substitution is cost-effective but limited by side reactions.

Optimization Strategies

  • Catalyst Screening : Use of Raney nickel instead of Pd/C improves hydrogenation efficiency.

  • Solvent Effects : Tetrahydrofuran (THF) enhances reaction rates in nucleophilic substitutions.

  • Temperature Control : Lowering the temperature to 40°C during alkylation reduces byproduct formation .

Chemical Reactions Analysis

Types of Reactions

Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Pharmacological Applications

Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is primarily investigated for its potential therapeutic effects. The pyrazole moiety is known for its diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole structure have shown significant inhibition against various cancer cell lines. A study by Zheng et al. reported that certain pyrazole derivatives exhibited IC50 values as low as 0.28 µM against A549 lung cancer cells, indicating strong anticancer activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound 4A54926
Compound 5A54949.85
Compound 9A5490.28

Antiparasitic Activity

This compound has also been studied for its antiparasitic properties. A series of pyrazole derivatives were synthesized and tested against the parasitic nematode Haemonchus contortus, showing promising results as potent inhibitors . This suggests potential applications in veterinary medicine.

Synthesis and Characterization

The synthesis of this compound involves straightforward methods that allow for efficient production of this compound. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for research purposes.

Table 2: Synthesis Methods

MethodYield (%)Comments
One-pot reductive amination88Efficient with minimal purification required .
Solvent-free condensationGoodEnvironmentally friendly approach .

Mechanistic Insights

Understanding the mechanism of action of this compound is crucial for its application in drug development. Studies indicate that pyrazole derivatives may exert their effects through various pathways, including inhibition of key enzymes involved in cancer progression and modulation of cellular signaling pathways .

Mechanism of Action

The mechanism of action of isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data
Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine C₁₀H₁₈N₃ 180.27 Isobutyl, 1-methylpyrazole N/A (inferred from analogs)
N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine C₇H₁₂N₃ 125.17 Methyl, 1-methylpyrazole Purity: 97%; CAS: Not provided
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine C₁₂H₁₄BrN₃ 280.11 3-Bromophenyl, 1-methylpyrazole CAS: 1249664-39-8; available in high purity
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₃N₄ 202.24 Ethyl, pyridinyl ESIMS: m/z 203 ([M+H]⁺)
N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₂H₁₆N₄ 230.28 Cyclopropylmethyl, pyridinyl ESIMS: m/z 230 ([M+2H]⁺)

Key Observations:

Substituent Effects on Lipophilicity: The isobutyl group in the target compound enhances lipophilicity compared to the smaller methyl (125.17 g/mol) or polar pyridinyl substituents (202–230 g/mol) . This property may influence membrane permeability in bioactive applications.

Hydrogen-Bonding Capacity :

  • The secondary amine group in all compounds enables hydrogen bonding, critical for interactions in biological systems or crystal packing. The pyrazole nitrogen atoms further contribute to hydrogen-bonding networks, as seen in analogous heterocyclic systems .

Synthetic Flexibility :

  • Substituents like ethyl , cyclopropylmethyl , and aryl groups (e.g., bromophenyl) demonstrate the versatility of pyrazole-5-amine scaffolds in medicinal chemistry. These modifications are achieved via straightforward alkylation or arylation reactions .

Industrial and Pharmacological Relevance :

  • Pyrazole derivatives are prevalent in agrochemicals (e.g., fungicides) and pharmaceuticals (e.g., kinase inhibitors). The isobutyl variant’s balance of lipophilicity and steric bulk may optimize bioavailability compared to smaller substituents .

Biological Activity

Isobutyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrazole derivative characterized by its unique structural features that contribute to its biological properties. The pyrazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds.

PropertyValue
Molecular FormulaC₉H₁₃N₃
Molecular Weight163.22 g/mol
LogP1.2
Solubility (in water)Low

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that this compound may modulate enzyme activity and receptor binding, thereby influencing various cellular signaling pathways. The exact mechanisms remain under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, altering physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown promising results against various bacterial and fungal strains. For instance, derivatives of pyrazole compounds have demonstrated potent antifungal activity, outperforming traditional antifungal agents in some cases .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Studies involving related pyrazole compounds have reported significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, certain pyrazole derivatives have shown IC50 values as low as 0.39 µM against HCT116 cells, indicating strong antiproliferative effects .

Case Studies

Case Study 1: Anticancer Screening

In a study evaluating the anticancer properties of pyrazole derivatives, a series of compounds were synthesized, including this compound. The compound was tested against several cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of related pyrazole compounds demonstrated that certain derivatives exhibited lower MIC values compared to established antifungal agents like tebuconazole. This suggests that modifications in the pyrazole structure can enhance antimicrobial potency .

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